molecular formula C14H11BrN4O B603825 (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-bromophenol CAS No. 245094-15-9

(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-bromophenol

Cat. No.: B603825
CAS No.: 245094-15-9
M. Wt: 331.17g/mol
InChI Key: QVZBZEXZDHJZAW-LZYBPNLTSA-N
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Description

(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-bromophenol is a synthetic organic compound that features a benzimidazole moiety linked to a bromophenol group through a hydrazone linkage

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Compounds containing benzimidazole and bromophenol structures have shown potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar biological activities.

Medicine

Industry

The compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-bromophenol typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)hydrazine with 4-bromosalicylaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom in the bromophenol moiety can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-bromophenol would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with microtubules, DNA, or enzymes, leading to disruption of cellular processes. The bromophenol moiety could enhance binding affinity or specificity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-chlorophenol
  • (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-fluorophenol
  • (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-iodophenol

Uniqueness

The presence of the bromine atom in (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-4-bromophenol may confer unique reactivity and biological activity compared to its halogenated analogs. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c15-10-5-6-13(20)9(7-10)8-16-19-14-17-11-3-1-2-4-12(11)18-14/h1-8,20H,(H2,17,18,19)/b16-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZBZEXZDHJZAW-PXNMLYILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C\C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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